N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features both benzofuran and chromene moieties Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while chromene is a benzopyran derivative
Mechanism of Action
Target of Action
Benzofuran compounds have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to inhibit pde4b , which suggests that this compound may interact with its targets to inhibit their function, leading to its biological effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that multiple pathways may be affected, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.
Result of Action
Based on the known biological activities of benzofuran compounds , it can be inferred that the compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the chromene ring. The final step involves the formation of the carboxamide linkage.
Benzofuran Synthesis: Benzofuran can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Chromene Synthesis: The chromene ring can be constructed via the condensation of salicylaldehyde with α,β-unsaturated carbonyl compounds.
Carboxamide Formation: The final step involves the coupling of the benzofuran and chromene intermediates with an appropriate amine under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzofuran or chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-tumor, antibacterial, and antiviral activities.
Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)acetic acid and 2-(benzofuran-2-yl)ethanol share the benzofuran core but differ in their functional groups and biological activities.
Chromene Derivatives: Compounds such as 2H-chromene-3-carboxylic acid and 2H-chromene-3-carboxamide are structurally related but may exhibit different pharmacological properties.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the combination of benzofuran and chromene moieties, which confer a distinct set of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c23-20(17-13-15-7-2-4-10-19(15)26-21(17)24)22-11-5-8-16-12-14-6-1-3-9-18(14)25-16/h1-4,6-7,9-10,12-13H,5,8,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJXMKMJLDWNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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